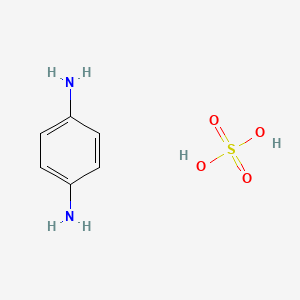

p-Phenylenediamine sulfate

Description

The exact mass of the compound this compound is 206.03612798 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPKLWVNKAMAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-50-3 (Parent) | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066028 | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [MSDSonline] | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16245-77-5 | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16245-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016245775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Phenylenediamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,4-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IGM30961 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Phenylenediamine Sulfate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of p-Phenylenediamine sulfate (PPD sulfate), an organic compound with significant applications in various scientific and industrial fields. As a Senior Application Scientist, this document synthesizes detailed chemical data with practical insights into its synthesis, analysis, and key applications, particularly those relevant to research and development.

Introduction

This compound is the sulfate salt of p-phenylenediamine (PPD), an aromatic amine. While widely known for its use in permanent hair dyes, its utility extends into analytical chemistry and as a chemical intermediate.[1][2] For researchers, its properties as a chromogenic substrate for peroxidases make it a valuable tool in various bioassays, including the Enzyme-Linked Immunosorbent Assay (ELISA).[3] This guide will delve into the core chemical and structural properties of PPD sulfate, its synthesis, and its functional applications in a laboratory setting.

Molecular Structure and Chemical Properties

This compound is a salt formed from the reaction of p-phenylenediamine with sulfuric acid. The chemical structure consists of a benzene ring substituted with two amino groups at the para positions, which are protonated in the presence of sulfuric acid.

Chemical Identifiers:

The presence of the sulfate group significantly influences the compound's solubility and stability compared to its free base, p-phenylenediamine.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | White to amber or dark purple crystalline powder | [4] |

| Melting Point | >300 °C | [4] |

| Water Solubility | 3.706 g/L at 30 °C | [4] |

| Density (estimate) | 1.353 g/cm³ | [4] |

| logP | 0.856 at 25 °C | [4] |

| Sensitivity | Hygroscopic | [4] |

Spectral Data

While specific spectral data for this compound is not extensively published, data for the parent compound, p-phenylenediamine, provides valuable insight into its characteristic spectral features.

-

Infrared (IR) Spectroscopy: The IR spectrum of p-phenylenediamine typically shows characteristic peaks for N-H stretching of the primary amine groups around 3300-3500 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations are also prominent. The presence of the sulfate ion in PPD sulfate would introduce strong absorption bands corresponding to S=O stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the benzene ring would appear in the aromatic region, and the chemical shift of the amine protons would be influenced by the solvent and the protonation state.

-

¹³C NMR: The carbon atoms of the benzene ring would show distinct signals, with the carbons attached to the amino groups being significantly affected by the electron-donating nature of the nitrogen atoms.

-

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak of the p-phenylenediamine cation and fragmentation patterns characteristic of aromatic amines.

Crystal Structure

Synthesis and Purification

This compound can be synthesized by reacting p-phenylenediamine with sulfuric acid. A general laboratory-scale synthesis protocol is outlined below.

Synthesis of p-Phenylenediamine (Free Base)

The precursor, p-phenylenediamine, can be prepared by the reduction of p-nitroaniline.

Experimental Protocol:

-

In a reaction vessel, heat 150 mL of water to 95 °C.

-

Add 100 g of p-nitroaniline to the hot water.

-

Gradually add 5 mL of concentrated hydrochloric acid and approximately 100 g of fine iron powder. Control the reaction rate to prevent excessive frothing, using cooling if necessary.

-

Continue the reaction until the yellow color of the p-nitroaniline disappears, which can be monitored by spotting the solution on filter paper.

-

Once the reaction is complete, add a solution of sodium carbonate until the mixture is alkaline.

-

Boil the mixture and filter to remove the iron residue.

-

Concentrate the filtrate to crystallize the p-phenylenediamine base.

Formation of this compound

Experimental Protocol:

-

Dissolve the purified p-phenylenediamine in a suitable solvent, such as isopropanol.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid while stirring.

-

The this compound salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold isopropanol and dry under vacuum.

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

Beyond its industrial uses, this compound serves as a valuable reagent in research, primarily due to its chromogenic properties upon oxidation.

Peroxidase Substrate in Spectrophotometric Assays

p-Phenylenediamine is a well-established substrate for horseradish peroxidase (HRP).[3] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of p-phenylenediamine, leading to the formation of a colored product known as Bandrowski's base.[3] This reaction forms the basis of a sensitive spectrophotometric assay for the quantification of HRP activity.[3] The intensity of the color produced is directly proportional to the amount of HRP present, which can be measured by monitoring the absorbance at approximately 500 nm.[3]

Reaction Mechanism:

The HRP-catalyzed oxidation of p-phenylenediamine is a multi-step process:

-

HRP is oxidized by H₂O₂ to form an intermediate enzyme species (Compound I).

-

Compound I oxidizes a molecule of p-phenylenediamine to a radical cation.

-

The enzyme is further reduced (to Compound II) and then back to its resting state by oxidizing a second molecule of p-phenylenediamine.

-

The resulting p-phenylenediamine radicals undergo a series of non-enzymatic coupling reactions to form the final colored product, Bandrowski's base.[3]

The following diagram depicts the key steps in the HRP-catalyzed oxidation of p-phenylenediamine.

Caption: HRP-catalyzed oxidation of p-Phenylenediamine.

Enzyme-Linked Immunosorbent Assay (ELISA)

The HRP-p-phenylenediamine sulfate system is a classic chromogenic detection method in ELISA. In this application, HRP is conjugated to a secondary antibody. After the antibody-antigen binding steps, the addition of this compound and hydrogen peroxide results in a color change that allows for the quantification of the target antigen.

Detailed ELISA Protocol using this compound:

This protocol outlines a typical indirect ELISA procedure.

-

Coating:

-

Dilute the antigen to an appropriate concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Add 100 µL of the diluted antigen to each well of a 96-well microplate.

-

Incubate overnight at 4 °C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal concentration.

-

Add 100 µL of the diluted primary antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Add 100 µL of the diluted secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Substrate Development:

-

Prepare the this compound substrate solution immediately before use. A typical recipe is:

-

Dissolve this compound in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0) to a final concentration of approximately 0.4 mg/mL.

-

Add hydrogen peroxide to a final concentration of about 0.01%.

-

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

-

-

Stopping the Reaction:

-

Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well to stop the enzymatic reaction.

-

-

Data Acquisition:

-

Read the absorbance of each well at 492 nm using a microplate reader.

-

Safety and Handling

This compound is classified as toxic and is a known skin sensitizer.[1] It is crucial to handle this compound with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile compound with important applications in both industrial and research settings. For scientists and researchers, its role as a chromogenic substrate for peroxidases provides a reliable and cost-effective method for various bioanalytical assays. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is essential for its effective and safe utilization in the laboratory. This guide has provided a detailed overview to support researchers in harnessing the capabilities of this compound in their work.

References

-

Enthalpy change and mechanism of oxidation of o-phenylenediamine by hydrogen peroxide catalyzed by horseradish peroxidase. (n.d.). ElectronicsAndBooks. Retrieved January 7, 2026, from [Link]

-

Zhang, Y., Schmid, Y. R. F., Luginbühl, S., Wang, Q., Dittrich, P. S., & Walde, P. (2017). Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles. Analytical chemistry, 89(17), 9091–9098. [Link]

- Zhang, L., et al. (2021). Synthesis, crystal structure, and X-ray diffraction data of lithium m-phenylenediamine sulfate Li2(C6H10N2)(SO4)2. Powder Diffraction, 36(2), 118-122.

-

Studies on the oxidation of m-phenylene diamine by H2O2 catalyzed by horseradish peroxidase. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Preparation of p-phenylenediamine. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]

-

Step-by-Step ELISA Protocol: A Comprehensive Guide. (2025, April 28). GenFollower. Retrieved January 7, 2026, from [Link]

-

Horseradish peroxidase. (2023, December 27). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Spectrophotometric quantification of horseradish peroxidase with o-phenylenediamine. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

-

[The study on reaction kinetics based on a new system of the horseradish peroxidase catalyting the oxidation of o-phenylenediamine by H2O2]. (2002). PubMed. Retrieved January 7, 2026, from [Link]

-

Mechanism of horseradish peroxidase enzymatic oxidation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols. (n.d.). Assay Genie. Retrieved January 7, 2026, from [Link]

-

ELISA PROTOCOL | Step by step instructions. (2022, May 12). YouTube. Retrieved January 7, 2026, from [Link]

-

Synthesis and Characterization of Poly (p-phenylenediamine) in the Presence of Sodium Dodecyl Sulfate. (2014, February 7). International Science Community Association. Retrieved January 7, 2026, from [Link]

-

N-Phenyl-p-Phenylenediamine Sulfate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

The Study on Reaction Kinetics Based on a New System of the Horseradish Peroxidase Catalyting the Oxidation of o-phenylenediamine by H2O2. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- A method for preparing p-phenylenediamine from aniline. (n.d.). Google Patents.

- Process for preparing and purifying p-phenylenediamine. (n.d.). Google Patents.

-

Horseradish peroxidase (HRP) as a tool in green chemistry. (2014). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). Cosmetics Info. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). COSMILE Europe. Retrieved January 7, 2026, from [Link]

Sources

- 1. Spectrophotometric Quantification of Peroxidase with p-Phenylenediamine for Analyzing Peroxidase-Encapsulating Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 16245-77-5 [m.chemicalbook.com]

- 3. Synthesis, crystal structure, and X-ray diffraction data of lithium m-phenylenediamine sulfate Li2(C6H10N2)(SO4)2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. prepchem.com [prepchem.com]

Synthesis of high-purity p-Phenylenediamine sulfate for research

An In-depth Technical Guide to the Synthesis of High-Purity p-Phenylenediamine Sulfate for Research Applications

Abstract

p-Phenylenediamine (PPD) and its salts are foundational precursors in the development of high-performance polymers, specialized dyes, and various pharmaceutical intermediates. For research and development applications, particularly in drug discovery and materials science, the availability of high-purity this compound is paramount. Impurities, often isomers (ortho- and meta-phenylenediamine) or oxidation byproducts, can significantly alter reaction kinetics, final product characteristics, and toxicological profiles.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound (CAS No: 16245-77-5) to a purity level exceeding 98%, suitable for the most demanding research applications.[3][4] We will delve into the causality behind procedural choices, establish self-validating protocols through rigorous analytical checkpoints, and ground all claims in authoritative scientific literature.

Introduction: The Critical Role of Purity

p-Phenylenediamine (PPD), or 1,4-diaminobenzene, is an aromatic amine that is highly susceptible to air oxidation, which causes samples to darken from their native white crystalline state to purple or black.[1][5] This oxidative degradation is a primary source of impurities. The conversion of the PPD free base into its sulfate salt significantly enhances its stability, making it easier to store and handle.[1] The sulfate salt is relatively stable, whereas the free amine is unstable to light, heat, and oxygen.[1] For researchers, using a high-purity, stable salt form ensures reproducibility and accuracy in experimental outcomes.

This guide focuses on a robust, two-stage process:

-

Synthesis and Purification of the p-Phenylenediamine Free Base: We will employ the classical reduction of p-nitroaniline, a reliable and well-documented method.[6][7] The critical step is the subsequent purification of the PPD base to remove residual reactants, iron sludge, and isomeric impurities.

-

Formation and Isolation of this compound: The purified PPD base is then converted to its sulfate salt via controlled precipitation, yielding a stable, high-purity final product.

Synthesis Pathway and Rationale

The chosen synthetic route involves the chemical reduction of p-nitroaniline. While catalytic hydrogenation is an alternative, reduction using iron powder in an acidic aqueous medium is often more practical and cost-effective for lab-scale synthesis, avoiding the need for high-pressure hydrogenation equipment.[2][6][7]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the end-to-end workflow, emphasizing the critical quality control checkpoints.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| p-Nitroaniline | Reagent Grade, >98% | Sigma-Aldrich, Alfa Aesar | Starting material. |

| Iron Powder, fine | -325 mesh | Fisher Scientific | Reducing agent. |

| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR | Catalyst for reduction.[7] |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | Any major supplier | For neutralization. |

| Activated Charcoal | Decolorizing | Any major supplier | For removal of colored impurities.[10] |

| Isopropanol (IPA) | Anhydrous | Any major supplier | Solvent for salt formation.[11] |

| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Any major supplier | For salt formation. |

| Deionized Water (DI H₂O) | Type II or better | N/A | Reaction and recrystallization solvent. |

| Celite® / Diatomaceous Earth | N/A | N/A | Filter aid for iron sludge removal. |

Stage 1: Synthesis of p-Phenylenediamine (Free Base)

This protocol is adapted from established methodologies for the reduction of nitroarenes.[6][7]

-

Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 300 mL of DI water and 10 mL of concentrated HCl.

-

Addition of Iron: While stirring vigorously, add 115 g of fine iron powder to the flask. Heat the mixture to 90-95 °C using a heating mantle.

-

Addition of p-Nitroaniline: In a separate beaker, dissolve 100 g of p-nitroaniline in 250 mL of hot DI water. This may form a slurry.

-

Initiating Reduction: Slowly add the p-nitroaniline slurry to the hot iron/HCl mixture via the dropping funnel over 60-90 minutes. The reaction is exothermic; maintain the temperature below 110 °C. The disappearance of the initial yellow color is a visual indicator of reaction progress.[7]

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 95 °C for an additional 2-3 hours until a spot test on filter paper shows no yellow color from unreacted p-nitroaniline.

-

Work-up (Neutralization): Remove the heat source and allow the mixture to cool to ~60 °C. Cautiously add sodium carbonate powder in small portions until the solution is alkaline (pH 8-9, check with pH paper). This step precipitates iron as its oxides/hydroxides.

-

Filtration: While still hot, filter the mixture through a pad of Celite® using a Büchner funnel to remove the iron sludge. Wash the filter cake with 100 mL of hot DI water to ensure complete recovery of the product. The resulting filtrate is a hot aqueous solution of crude p-phenylenediamine.

Stage 2: Purification of p-Phenylenediamine (Recrystallization)

The free base is susceptible to oxidation, so this process should be performed expeditiously.[1]

-

Decolorization: Transfer the hot filtrate to a clean Erlenmeyer flask. Add 5-10 g of activated charcoal, bring the solution to a boil for 10-15 minutes to adsorb colored impurities.[10]

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization. White to light-colored needles of p-phenylenediamine will form.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold DI water, and then with cold isopropanol.

-

Drying: Dry the purified crystals under vacuum at 50-60 °C. The expected yield is approximately 60-70 g. The product should be used immediately for the next step to minimize oxidation.

Stage 3: Formation of High-Purity this compound

This step converts the purified but unstable free base into a stable, storable salt.[11]

-

Dissolution: In a 1 L beaker, dissolve the freshly prepared, dry p-phenylenediamine (assuming ~65 g, or 0.60 mol) in 500 mL of isopropanol with gentle warming and stirring.

-

Acid Addition: In a separate flask, slowly and carefully add 16.5 mL (0.30 mol) of concentrated sulfuric acid to 100 mL of cold isopropanol while stirring. Caution: This is a highly exothermic dilution.

-

Precipitation: Slowly add the sulfuric acid solution to the stirred p-phenylenediamine solution. A thick white precipitate of this compound will form immediately.[11] The stoichiometry used here targets the common 2:1 amine-to-sulfate salt, though a 1:1 salt can also be formed.[11][12]

-

Digestion: Stir the resulting slurry at room temperature for 1 hour to ensure complete salt formation.

-

Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold isopropanol (2 x 100 mL) to remove any unreacted starting materials. Dry the final product in a vacuum oven at 70-80 °C to a constant weight.

Quality Control and Characterization (The Self-Validating System)

To ensure the final product meets the high-purity standard required for research, a series of analytical tests are mandatory.

Analytical Specifications

| Parameter | Specification | Method | Purpose |

| Appearance | White to off-white solid | Visual Inspection | Indicates absence of significant oxidative impurities. |

| Purity (HPLC) | ≥ 98.0% | HPLC-UV[1][13] | Quantifies the main component and detects isomeric impurities. |

| Melting Point | >300 °C[4] | Melting Point Apparatus | Confirms identity and high purity. |

| Identity (FTIR) | Conforms to reference spectrum | Fourier-Transform Infrared Spectroscopy | Confirms functional groups and salt formation. |

| Solubility | Soluble in water[1] | Visual Test (e.g., 50 mg in 1 mL H₂O) | Confirms salt characteristics. |

Representative Analytical Method: HPLC Purity Assay

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Acetonitrile:Water gradient with 0.1% Trifluoroacetic Acid (TFA).

-

Detection: UV at 254 nm.

-

Procedure: Prepare a standard solution of a reference standard and a sample solution of the synthesized salt at approximately 0.1 mg/mL in water. Analyze by HPLC to determine the area percent purity.

Safety, Handling, and Storage

-

Hazards: this compound is toxic if swallowed, inhaled, or in contact with skin. It is a known skin sensitizer and can cause severe eye irritation.[8][12]

-

Handling: Always handle in a fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. Avoid creating dust.[8][9][14]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, protected from light.[8][12][15] Proper storage is crucial for maintaining long-term stability.

Conclusion

This guide outlines a complete and reliable process for synthesizing high-purity this compound. By integrating classical synthesis with rigorous purification and multi-step analytical validation, researchers can produce a stable, well-characterized reagent essential for reproducible and accurate scientific investigation. The emphasis on understanding the rationale behind each step, from the choice of reducing agent to the final salt formation solvent, empowers scientists to adapt and troubleshoot the process effectively, ensuring the integrity of their research outcomes.

References

- Benchchem.

- International Science Community Association. Synthesis and Characterization of Poly (p-phenylenediamine)

- Fisher Scientific.

- ResearchGate. What the best solvent can be used to recrystallize p-phenylenediamine?.

- European Commission.

- Sigma-Aldrich.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 16245-77-5): Your Trusted Supplier for Diagnostic and Pharmaceutical Needs.

- CIR Safety.

- Google Patents.

- WIPO.

- Spectrum Chemical.

- Fisher Scientific.

- BOC Sciences.

- Fisher Scientific.

- Google Patents. Method of purifying technical p-phenylenediamine.

- PrepChem.com.

- Chemos GmbH&Co.KG.

- OSHA. m-, o-, and p-Phenylenediamine.

- ECHEMI. p-Phenylenediamine Production Process.

- Wikipedia. p-Phenylenediamine.

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 98%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 6. DE2216117B2 - Process for the preparation of p-phenylenediamine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | 16245-77-5 [sigmaaldrich.com]

- 13. osha.gov [osha.gov]

- 14. chemos.de [chemos.de]

- 15. ec.europa.eu [ec.europa.eu]

Mechanism of action of p-Phenylenediamine sulfate in polymerization

An In-Depth Technical Guide to the Polymerization Mechanism of p-Phenylenediamine Sulfate

Abstract

p-Phenylenediamine (PPD), particularly as its more stable sulfate salt, is a cornerstone monomer in the synthesis of a diverse range of polymeric materials, from high-performance aramid fibers to conductive polymers. Its utility is derived from its difunctional aromatic amine structure, which lends itself to oxidative polymerization. This technical guide provides a comprehensive examination of the mechanism of action of this compound in polymerization. We will explore the fundamental principles of its chemical and electrochemical oxidative polymerization, detailing the key mechanistic steps of initiation, propagation, and termination. The guide will elucidate the critical factors influencing the reaction, such as the choice of oxidant, pH, and temperature, and how they dictate the final polymer's structure and properties. Furthermore, detailed experimental protocols for synthesis and a systematic approach to the characterization of poly(p-phenylenediamine) (PpPD) are presented, grounded in authoritative scientific literature. This document is intended for researchers, polymer chemists, and material scientists engaged in the development and application of advanced polymeric systems.

Introduction to p-Phenylenediamine (PPD) and its Sulfate Salt

Molecular Structure and Physicochemical Properties

p-Phenylenediamine (PPD) is an aromatic amine with the chemical formula C₆H₄(NH₂)₂.[1] The molecule consists of a benzene ring with two amino groups substituted at the para position (1,4). This difunctional nature is the primary reason for its utility as a monomer, allowing it to form long polymer chains.[2] In its pure form, PPD is a white solid that is prone to oxidation upon exposure to air and light, often darkening to purple or black.[1][3]

The use of this compound, the salt formed with sulfuric acid, is common in industrial and laboratory settings. This salt form exhibits greater stability and water solubility compared to the free base, facilitating its use in aqueous polymerization media.[3][4]

The Role of the Sulfate Counter-ion

The sulfate anion (SO₄²⁻) serves two critical functions. Firstly, it stabilizes the PPD monomer, preventing premature oxidation and degradation. Secondly, during oxidative polymerization, the sulfate ion can act as a counter-ion or "dopant" for the positively charged polymer backbone, which is essential for achieving electrical conductivity in the final polymer. The presence of surfactants like sodium dodecyl sulfate (SDS) can further influence the polymerization by forming micelles that control reactant distribution and can become part of the resulting polymer, affecting properties like conductivity and solubility.

Key Industrial Applications

The applications of PPD-derived polymers are extensive and varied:

-

High-Performance Fibers: PPD is a crucial precursor for aramid fibers like Kevlar®, synthesized through polycondensation with terephthaloyl chloride. The resulting polymer's remarkable strength and thermal resistance are due to the rigid PPD-derived backbone and extensive hydrogen bonding.[1][2]

-

Conducting Polymers: Poly(p-phenylenediamine) (PpPD) is a conducting polymer with applications in anticorrosive coatings, sensors, and microelectronics.[5]

-

Oxidative Hair Dyes: PPD sulfate is a primary intermediate in permanent hair dyes. In the presence of an oxidizing agent (e.g., hydrogen peroxide) and a coupling agent, it polymerizes inside the hair cortex to form large, colored molecules that are too large to be washed out.[4][6][7]

-

Rubber and Composites: Derivatives of PPD are used as antioxidants and antiozonants in the production of rubber products.[1] It is also used as a cross-linking agent in the formation of Covalent Organic Frameworks (COFs).[1]

The Core Mechanism of Oxidative Polymerization

The conversion of PPD monomers into a polymer is predominantly achieved through oxidative polymerization. This process can be initiated either chemically, using an oxidizing agent, or electrochemically, by applying an anodic potential.[8]

Initiation: Formation of the Monomer Radical Cation

The polymerization cascade begins with the oxidation of the p-phenylenediamine monomer. This one-electron oxidation step removes an electron from one of the nitrogen atoms, forming a highly reactive cation radical.[1][9] This initiation is the critical first step that enables the subsequent coupling reactions. The stability of this radical is influenced by the resonance delocalization of the charge and the unpaired electron across the aromatic ring.

Caption: Initiation of polymerization via one-electron oxidation of the PPD monomer.

Propagation: Dimerization and Chain Elongation

The propagation phase involves the coupling of these reactive intermediates. A common pathway is the reaction of a cation radical with a neutral PPD monomer. This is often the rate-determining step of the overall polymerization process.[9] This initial coupling forms a dimer, which can then be re-oxidized to form a new cation radical at its terminus. This process of oxidation and coupling repeats, leading to the elongation of the polymer chain. The structure of the resulting polymer is complex, often described as a modified polyaniline-like structure, such as pernigraniline, and can include phenazine rings.[10][11]

Caption: Propagation mechanism showing dimerization and subsequent chain elongation.

Key Influencing Factors

The outcome of the polymerization is highly sensitive to the reaction conditions:

-

Oxidant: Strong oxidants like ammonium persulfate ((NH₄)₂S₂O₈) or ferric chloride (FeCl₃) are commonly used in chemical synthesis.[12] The molar ratio of oxidant to monomer is a critical parameter that affects the polymerization rate and the molecular weight of the resulting polymer.

-

pH: The pH of the reaction medium has a profound effect on both the reaction rate and the final polymer morphology.[10][13] Acidic conditions, often using HCl, are typical as they help to stabilize the radical intermediates.[14] Varying the pH can change the polymer morphology from nanofibers to nanospheres.[10][13]

-

Temperature: Temperature affects the kinetics of the reaction. Higher temperatures generally increase the rate of polymerization but can also lead to side reactions and a broader molecular weight distribution.

Computational Insights

Density Functional Theory (DFT) studies have provided deeper insights into the polymerization mechanism. These computational models have shown that with persulfate initiators, the dimerization step is the rate-limiting step.[9] Furthermore, calculations indicate that the energy barrier for this step is significantly lowered in the presence of the persulfate anion, highlighting the crucial role of the initiator beyond simple oxidation.[9]

Experimental Protocols for Synthesis and Characterization

The trustworthiness of any polymer synthesis relies on a well-defined and reproducible protocol. Below are representative methods for both chemical and electrochemical polymerization.

Protocol: Chemical Oxidative Polymerization

This protocol describes a common method for synthesizing PpPD powder using an oxidant.

-

Monomer Solution Preparation: Dissolve this compound (e.g., 0.5 M) in deionized water or a dilute acid solution (e.g., 1 M HCl) in a reaction vessel. Stir continuously until fully dissolved.

-

Initiation: Prepare a separate aqueous solution of an oxidant, such as ferric chloride (FeCl₃) or ammonium persulfate, typically at an equimolar concentration to the monomer.[14]

-

Polymerization: Add the oxidant solution dropwise to the stirring monomer solution at room temperature. The reaction is often exothermic. A color change and the formation of a precipitate indicate the onset of polymerization.

-

Reaction Completion: Continue stirring for a set period (e.g., 6-24 hours) to ensure the reaction goes to completion.

-

Purification: Collect the polymer precipitate by vacuum filtration. Wash the product extensively with deionized water and then with a solvent like methanol to remove unreacted monomer, oxidant, and oligomers.

-

Drying: Dry the purified polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol: Electrochemical Polymerization (Electropolymerization)

This protocol is used to grow a thin film of PpPD directly onto an electrode surface.

-

Electrolyte Preparation: Prepare a solution containing the p-Phenylenediamine monomer (e.g., 0.1 M), a supporting electrolyte (e.g., 0.1 M Na₂SO₄), and an acid (e.g., 0.5 M H₂SO₄) in deionized water. Deoxygenate the solution by bubbling with nitrogen gas for 15-20 minutes.[8][15]

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., platinum, glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

-

Film Deposition: Immerse the electrodes in the electrolyte. Apply a potential using a potentiostat, typically by cycling the potential between a lower and upper limit (e.g., -0.2 V to +1.1 V vs. Ag/AgCl) for a set number of cycles.[16] A film will gradually deposit onto the working electrode.

-

Washing: After deposition, gently rinse the polymer-coated electrode with deionized water to remove residual monomer and electrolyte.

-

Characterization: The coated electrode is now ready for electrochemical characterization (e.g., via cyclic voltammetry in a monomer-free electrolyte) or other surface analysis techniques.

Caption: A generalized workflow for the synthesis and characterization of PpPD.

Characterization of Poly(p-phenylenediamine) (PpPD)

A multi-faceted approach is required to fully characterize the structure, morphology, and properties of the synthesized polymer.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the formation of the polymer and identify its key structural features. Characteristic peaks include N-H stretching vibrations, C=N and C=C stretching of quinoid and benzenoid rings, and C-N stretching vibrations.[10]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra provide information about the electronic transitions within the polymer, confirming its conjugated nature. Typically, two major absorption bands are observed, one corresponding to the π-π* transition of the benzenoid rings and another related to the exciton-like transition in the quinoid rings.[10]

Morphological and Structural Analysis

-

Scanning Electron Microscopy (SEM): SEM imaging reveals the surface morphology of the polymer, showing whether it has a granular, fibrous, or globular structure.[14]

-

X-Ray Diffraction (XRD): XRD patterns are used to assess the crystallinity of the polymer. PpPD typically exhibits a partially crystalline nature, with broad diffraction peaks indicating amorphous regions and some sharper peaks suggesting ordered domains.[12]

Thermal and Electrochemical Properties

-

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymer. PpPD generally shows good thermal stability, with decomposition often beginning at temperatures above 200°C.[12][17]

-

Cyclic Voltammetry (CV): CV is used to study the redox behavior of the polymer film on an electrode. The resulting voltammograms reveal the oxidation and reduction potentials, providing insight into the polymer's electrochemical activity and stability.[14]

Summary of Key Properties

| Property | Typical Value/Observation | Characterization Method | Reference |

| Electrical Conductivity | 10⁻⁷ to 10⁻⁴ S/cm | Four-Point Probe / Impedance | [8][18] |

| Thermal Stability | Stable up to >200 °C | TGA | [17] |

| Solubility | Soluble in H₂SO₄, DMSO, NMP; Poor in others | Visual / Spectroscopic | [12][17] |

| Morphology | Nanofibers, nanospheres, globular | SEM / TEM | [10] |

| Crystallinity | Partially crystalline | XRD | [12] |

Conclusion and Future Outlook

The polymerization of this compound is a robust and versatile process governed by the principles of oxidative coupling. The mechanism, initiated by the formation of a monomer cation radical, proceeds through a series of oxidation and coupling steps to yield the conjugated polymer, poly(p-phenylenediamine). The structure and properties of the final material are intricately linked to the reaction conditions, offering a pathway to tailor the polymer for specific applications.

A significant challenge that remains is the limited processability of PpPD due to its poor solubility in common organic solvents.[12][17] Current research focuses on addressing this by synthesizing copolymers, for instance, by incorporating monomers with sulfonic acid groups to improve solubility and functionality without significantly compromising the polymer's desirable properties.[17][19] Future advancements will likely focus on achieving greater control over the polymerization to produce materials with precisely defined molecular weights, morphologies, and electronic properties, further expanding their role in next-generation electronic and structural applications.

References

-

International Science Community Association. (2014, February 7). Synthesis and Characterization of Poly (p-phenylenediamine) in the Presence of Sodium Dodecyl Sulfate. Available from: [Link]

-

International Journal of Advanced Scientific and Technical Research. (n.d.). Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride. Available from: [Link]

-

ResearchGate. (n.d.). Characterization and morphology control of poly(p-phenylenediamine) microstructures in different pH. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Available from: [Link]

-

Wikipedia. (n.d.). p-Phenylenediamine. Available from: [Link]

-

World Scientific. (n.d.). CHARACTERIZATION AND MORPHOLOGY CONTROL OF POLY(p-PHENYLENEDIAMINE) MICROSTRUCTURES IN DIFFERENT pH. Available from: [Link]

-

ResearchGate. (n.d.). Poly(Phenylenediamine): An effective polymer motif for anticorrosive applications. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution. Available from: [Link]

-

ChemRxiv. (n.d.). Computational mechanistic studies on persulfate assisted p-phenylenediamine polymerization. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of p-Phenylenediamine in Advanced Polymer Manufacturing. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Sulfonation of poly(p-phenylenediamine) polymer. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Oxidative polymerization of p-phenylenediamine. Available from: [Link]

-

ResearchGate. (n.d.). Electropolymerization of p-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution: Kinetics, Mechanism, Electrochemical Studies, and Characterization of the Polymer Obtained. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism of polymerization of p-phenylenediamine. Available from: [Link]

-

CIRS. (2024, January 8). p-Phenylenediamine - CIR Report Data Sheet. Available from: [Link]

-

ResearchGate. (2017, May 9). (PDF) Sulfonation of poly(p-phenylenediamine) polymer. Available from: [Link]

-

ResearchGate. (n.d.). Electropolymerization of O-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution: Kinetic, Mechanism, Electrochemical Studies and Characterization of the Polymer Obtained. Available from: [Link]

-

Cosmetics Info. (n.d.). This compound. Available from: [Link]

-

Royal Society of Chemistry. (2022, March 10). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Available from: [Link]

-

ResearchGate. (n.d.). Schematic representation of the polymerization reaction of p-phenylenediamine.... Available from: [Link]

-

PNAS. (n.d.). Polymerization kinetics of ADP- and ADP-Pi-actin determined by fluorescence microscopy. Available from: [Link]

-

ResearchGate. (n.d.). Electropolymerization of 4-nitro-1,2-phenylenediamine and electrochemical studies of poly(4-nitro-1,2-phenylenediamine) films. Available from: [Link]

-

COSMILE Europe. (n.d.). This compound – Ingredient. Available from: [Link]

Sources

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. cir-safety.org [cir-safety.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. worldscientific.com [worldscientific.com]

- 14. ijasrm.com [ijasrm.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of p-Phenylenediamine Sulfate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of p-Phenylenediamine sulfate (PPDS), a key intermediate in the formulation of oxidative hair dyes and other industrial applications.[1] Recognizing the scarcity of publicly available quantitative solubility data for PPDS in organic solvents, this document synthesizes known information, discusses the underlying chemical principles governing its solubility, and presents a robust experimental protocol for its determination. This guide is intended for researchers, formulation scientists, and drug development professionals who require a deep understanding of PPDS solubility to optimize synthesis, formulation, and analytical development processes.

Introduction: The Significance of this compound Solubility

This compound (CAS 16245-77-5), the salt of the aromatic amine 1,4-benzenediamine, is a cornerstone of permanent hair color technology.[2][3] Its primary role is as a dye precursor, which, upon oxidation, reacts with coupling agents to form large, stable color molecules within the hair shaft.[4] The solubility of this compound is a critical parameter that dictates its handling, formulation efficacy, reaction kinetics, and purification strategies.

For formulation scientists, achieving appropriate solubility in a given solvent system is paramount for product stability, homogeneity, and performance. In synthetic chemistry, solvent selection impacts reaction rates, yield, and impurity profiles. Furthermore, analytical chemists rely on solubility data to develop accurate and robust quantification methods, such as High-Performance Liquid Chromatography (HPLC).[5][6] This guide addresses the practical and theoretical aspects of PPDS solubility, providing both foundational knowledge and actionable protocols.

Physicochemical Properties and Solubility Profile

This compound is a white to off-white crystalline powder that may darken upon exposure to air and light.[7][8] As a salt, its solubility is fundamentally different from its free base, p-phenylenediamine (PPD). The presence of the sulfate salt dramatically increases the polarity of the molecule, making it more soluble in polar solvents and significantly less soluble in nonpolar solvents compared to PPD.[4]

Available Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively documented in public literature. However, data for the sulfate salt in water, along with data for the free base and related derivatives, provides a valuable framework for understanding its likely behavior.

| Compound | Solvent | Temperature | Solubility | Reference(s) |

| This compound | Water | 30°C | 3.706 g/L | [2] |

| p-Phenylenediamine (Free Base) | Water | 25°C | ~40 g/L (4 g/100mL) | |

| p-Phenylenediamine (Free Base) | Various | Ambient | Soluble in alcohol, ether, chloroform, benzene, acetone | [4] |

| N,N-Diethyl-p-phenylenediamine Sulfate | Water | Ambient | Soluble | [9] |

| N,N-Diethyl-p-phenylenediamine Sulfate | Alcohol | Ambient | Soluble | [9] |

Principles of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar and ionic compounds. They can be further divided into:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. They are particularly effective at solvating anions and cations. Given its salt nature, PPDS is expected to show higher solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone): These solvents have dipoles but lack O-H or N-H bonds. They are excellent at solvating cations through their negative dipoles.

-

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dipole moments and primarily interact through weaker van der Waals forces. They are effective at dissolving nonpolar compounds. This compound, being a polar salt, is expected to have very low solubility in these solvents.

The sulfate salt structure of PPDS, with its ionic character, dictates a strong preference for polar solvents capable of stabilizing the charged species.

Caption: Expected solubility of PPDS based on solvent polarity.

Experimental Determination of Solubility

Given the data gap, an empirical determination of solubility is often necessary. The equilibrium shake-flask method is a reliable and widely accepted technique. This section provides a detailed, self-validating protocol for this purpose.

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures. It is toxic if swallowed, inhaled, or in contact with skin and can cause severe eye and skin irritation.[7][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[11]

-

Engineering Controls: All handling of solid PPDS and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Waste Disposal: Dispose of all waste materials (solid PPDS, solutions, contaminated vials) as hazardous waste in accordance with local, regional, and national regulations.[10]

Shake-Flask Solubility Protocol

This protocol is designed to determine the solubility of PPDS at a specific temperature by allowing a suspension of the solid to reach equilibrium with the solvent, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment:

-

This compound (≥98% purity)

-

Organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control or a thermostatted water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[5]

Workflow Diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or water bath set to the desired constant temperature (e.g., 25°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can be run to confirm when the concentration in the supernatant no longer increases.

-

Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

-

Filtration: Carefully withdraw a portion of the clear supernatant using a syringe and immediately filter it through a chemically inert 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 3.3).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is reported in units such as mg/mL or g/100mL at the specified temperature.

Quantification by HPLC-UV

HPLC with UV detection is a precise method for quantifying the concentration of PPDS in the filtered supernatant.

-

Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable.[5]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and an aqueous buffer (e.g., 25 mM ammonium acetate) at an acidic pH (e.g., pH 4.5), can provide good peak shape and retention.[6] A simple mobile phase of water, acetonitrile, and sulfuric acid has also been reported.[5]

-

Detection: p-Phenylenediamine can be detected by UV absorbance, typically around 240 nm.[6]

-

Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The curve should bracket the expected concentration of the diluted samples. The linearity of the response (Peak Area vs. Concentration) must be verified.

Conclusion

While a comprehensive public database for the solubility of this compound in organic solvents is currently lacking, this guide provides the essential theoretical framework and practical tools for its determination. The polar, ionic nature of the sulfate salt suggests a strong preference for polar protic and aprotic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol coupled with HPLC-UV analysis offers a robust and reliable method. Adherence to strict safety protocols is imperative when handling this compound. The principles and methodologies outlined herein empower researchers and formulation scientists to make informed decisions regarding solvent selection and to generate the critical data required for their specific applications.

References

-

SIELC. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. Retrieved from [Link]

-

Loba Chemie. (n.d.). N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE AR. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]

-

Kolker, A., & de Pablo, J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228–233. Retrieved from [Link]

-

Aslam, M. S., et al. (2014). Method development and estimation of phenylenediamine in gastric contents, blood and urine. Journal of Pharmaceutical Sciences and Research, 6(3), 133-136. Retrieved from [Link]

-

First Continental International. (n.d.). This compound (PPDS). Retrieved from [Link]

-

Chemservice GmbH. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: p-PHENYLENEDIAMINE. Retrieved from [Link]

-

ResearchGate. (2017). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Retrieved from [Link]

-

Khan, T. A., et al. (2017). The quantitative analysis of para phenylene diamine (PPD) compound in henna (mehndi) by using high performance liquidchromatography. Professional Medical Journal, 24(10), 1548-1552. Retrieved from [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. Retrieved from [Link]

-

ResearchGate. (2021). Method Development and Estimation of Phenylenediamine in Gastric contents, Blood and Urine. Retrieved from [Link]

-

Abraham, M. H., & Acree, W. E. (2021). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society, 143(33), 13074–13083. Retrieved from [Link]

-

OSHA. (1991). m-, o-, and p-Phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenyl-p-Phenylenediamine Sulfate. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). p-Phenylenediamine. Retrieved from [Link]

Sources

- 1. cosmetihub.com [cosmetihub.com]

- 2. This compound CAS#: 16245-77-5 [m.chemicalbook.com]

- 3. This compound (PPDS) | Products | First Continental International | Window to the Chemical World [fci-nj.com]

- 4. cir-safety.org [cir-safety.org]

- 5. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. abap.co.in [abap.co.in]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Poly(p-phenylenediamine)

Abstract

Poly(p-phenylenediamine) (PPD), a prominent member of the conducting polymer family, is renowned for its exceptional thermal stability, a direct consequence of its rigid backbone structure composed of aromatic rings. This technical guide provides a comprehensive exploration of the thermal properties of PPD, delving into its stability, decomposition mechanisms, and the analytical techniques employed for its characterization. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep, mechanistic understanding of PPD's behavior at elevated temperatures. Through a synthesis of established research and practical insights, this guide aims to be an authoritative resource for predicting and interpreting the thermal degradation of this important polymer.

Introduction: The Significance of Poly(p-phenylenediamine)

Poly(p-phenylenediamine) (PPD) is a conjugated polymer that has garnered significant interest due to its unique electrical, optical, and thermal properties. Its structure, characterized by a repeating sequence of p-phenylene and amine units, imparts a high degree of rigidity to the polymer chain. This inherent structural integrity is the primary contributor to its notable thermal resistance, making it a suitable candidate for applications demanding performance in high-temperature environments. PPD and its derivatives find utility in diverse fields, including as anticorrosive agents, in microelectronic devices, and for electromagnetic shielding[1]. Understanding the thermal limitations and decomposition pathways of PPD is paramount for its effective and safe implementation in these and other advanced applications.

Thermal Stability of Poly(p-phenylenediamine)

The thermal stability of a polymer is a critical parameter that dictates its processing window and service life. For PPD, its rigid chain structure is the cornerstone of its excellent heat resistance[2]. The polymer's stability is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

General Thermal Behavior

Thermogravimetric analyses of PPD, typically conducted under an inert nitrogen atmosphere, reveal that the polymer is generally stable up to high temperatures. Significant decomposition is often observed to begin at temperatures above 400°C[3]. The thermal degradation of PPD typically proceeds in distinct stages. An initial, minor weight loss, often observed between 100-120°C, is attributable to the evaporation of trapped water molecules within the polymer matrix[2]. The primary decomposition, corresponding to the degradation of the polymer backbone, occurs at much higher temperatures.

The thermal stability of PPD can be influenced by several factors, including its molecular weight, degree of crystallinity, and the presence of substituents on the aromatic rings. For instance, the introduction of methyl side groups, while improving solubility, can sometimes lead to slightly different thermal behaviors when compared to unsubstituted PPD[2].

Quantitative Thermal Stability Data

The following table summarizes typical thermal stability parameters for poly(p-phenylenediamine) and its derivatives as determined by TGA. These values provide a quantitative measure of the polymer's resistance to thermal degradation.

| Polymer | Initial Decomposition Temperature (T₀) (°C) | Temperature for 10% Weight Loss (T₁₀) (°C) | Char Yield at 600°C (%) | Reference |

| Poly(p-phenylenediamine) (PPD) | 180–250 | 280–320 | 22–57 | [2] |

| Poly(2,5-dimethyl-p-phenylenediamine) | Varies with synthesis conditions | Varies with synthesis conditions | Varies with synthesis conditions | [2] |

| Poly(2,3,5,6-tetramethyl-p-phenylenediamine) | Varies with synthesis conditions | Varies with synthesis conditions | Varies with synthesis conditions | [2] |

Note: The wide ranges in decomposition temperatures and char yields can be attributed to variations in polymerization conditions, which affect the polymer's structure and molecular weight.[2]

The Mechanism of Thermal Decomposition

Understanding the chemical reactions that occur during the thermal degradation of PPD is crucial for predicting the byproducts and ensuring the material's safe use. The decomposition process is complex and can proceed through multiple competing pathways. The primary mechanism is believed to involve the cleavage of the polymer chain, leading to the formation of smaller, volatile fragments.

Proposed Decomposition Pathways

While the precise, detailed mechanism is a subject of ongoing research, spectroscopic and analytical pyrolysis studies suggest that the decomposition of PPD likely involves:

-

Chain Scission: At elevated temperatures, the weaker bonds within the polymer backbone are susceptible to cleavage. This can occur at the C-N linkages between the phenylene and amine groups.

-

Depolymerization: This process involves the unzipping of the polymer chain, leading to the formation of monomer and oligomer fragments.

-

Cross-linking and Char Formation: At higher temperatures, radical-induced cross-linking reactions can occur, leading to the formation of a stable, carbonaceous char. This high char yield is a characteristic feature of aromatic polymers like PPD[2].

The following diagram illustrates a simplified, conceptual representation of the potential decomposition pathways of PPD.

Caption: Standard workflow for Thermogravimetric Analysis of PPD.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: To identify the specific chemical compounds released during thermal decomposition, Py-GC-MS is an invaluable tool. [4]The polymer is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. [4][5]This technique provides a detailed "fingerprint" of the decomposition products, offering insights into the degradation mechanism. [4] Experimental Protocol:

-

Sample Preparation: Place a small, precisely weighed amount of the PPD sample (typically 0.1-1.0 mg) into a pyrolysis sample cup or tube.

-

Pyrolysis:

-

The sample is rapidly heated to a set pyrolysis temperature, often in the range of 600-1000°C, in an inert carrier gas (e.g., helium). [4]3. Gas Chromatography:

-

The volatile pyrolysis products are swept into a gas chromatograph.

-

A capillary column is used to separate the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter a mass spectrometer.

-

The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fragmentation pattern for each compound.

-

-

Data Analysis:

-

The mass spectra of the eluted peaks are compared to a spectral library (e.g., NIST) to identify the individual decomposition products.

-

Logical Relationship Diagram:

Caption: Logical flow of Pyrolysis-Gas Chromatography-Mass Spectrometry.

Factors Influencing Thermal Stability

The thermal stability of PPD is not an intrinsic, immutable property but is influenced by a variety of factors related to its synthesis and processing.

-

Synthesis Conditions: The method of polymerization, the choice of oxidant, and the reaction medium can all impact the molecular weight, linearity, and defect density of the polymer chains. [2]For example, chemical oxidative polymerization is a common method for synthesizing PPD. [1]The use of different oxidants, such as ammonium persulfate or ferric chloride, can lead to polymers with varying degrees of structural regularity and, consequently, different thermal stabilities. [1][2]* Presence of Dopants and Additives: In many applications, PPD is doped to enhance its electrical conductivity. These dopants, often acids or surfactants, can influence the thermal degradation behavior. For instance, some studies have investigated the thermal properties of PPD synthesized in the presence of surfactants like sodium dodecyl sulfate. [1]* Atmosphere: The presence of oxygen can significantly alter the decomposition mechanism, often leading to degradation at lower temperatures compared to an inert atmosphere. Oxidative degradation pathways can introduce additional complexities to the decomposition process.

Conclusion

Poly(p-phenylenediamine) stands out as a polymer with remarkable thermal stability, a property fundamentally linked to its rigid, aromatic structure. This guide has provided a detailed overview of its thermal behavior, from the general patterns of weight loss observed in TGA to the specific decomposition products that can be identified using Py-GC-MS. A thorough understanding of these thermal properties, and the experimental techniques used to measure them, is essential for the intelligent design and application of PPD-based materials in demanding technological fields. The protocols and data presented herein serve as a robust foundation for researchers and professionals seeking to harness the full potential of this exceptional polymer.

References

-

Amer, H., & Young, T. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online. [Link]

-

Archana, S., & Jaya, S. R. (2014). Synthesis and Characterization of Poly (p-phenylenediamine) in the Presence of Sodium Dodecyl Sulfate. International Science Community Association. [Link]

-

Li, G., et al. (2013). CHARACTERIZATION AND MORPHOLOGY CONTROL OF POLY(p-PHENYLENEDIAMINE) MICROSTRUCTURES IN DIFFERENT pH. World Scientific. [Link]

-

Amer, H., & Young, T. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. [Link]

-

Nkamuo, C. J., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. Journal of Ovonic Research. [Link]

-

Nkamuo, C. J., et al. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). Science Publishing Group. [Link]

-

Wang, Y., et al. (2013). Facile Synthesis and Characterization of Poly (o-phenylenediamine) Submicrospheres Doped with Glycine. Taylor & Francis Online. [Link]

-

Nkamuo, C. J., et al. (2019). Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). ResearchGate. [Link]

-

Kusch, P. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. IntechOpen. [Link]

-

Wikipedia. (n.d.). Pyrolysis–gas chromatography–mass spectrometry. Wikipedia. [Link]

Sources

A Technical Guide to p--Phenylenediamine Sulfate as a Monomer for Novel Functional Polymers

Abstract

p-Phenylenediamine (PPD), particularly in its sulfate salt form for enhanced stability and handling, is a highly versatile aromatic diamine monomer. Its unique difunctional nature, possessing two primary amine groups at the para position of a benzene ring, makes it a foundational building block for a new generation of high-performance polymers.[1][2] This guide provides an in-depth exploration of the polymerization of p-phenylenediamine sulfate, detailing methodologies, mechanistic insights, and comprehensive characterization protocols. We bridge theoretical principles with practical, field-proven applications, offering researchers and drug development professionals a robust framework for harnessing the potential of PPD-based polymers in areas ranging from advanced biosensors to novel drug delivery systems.

The Rationale for p-Phenylenediamine as a Monomer